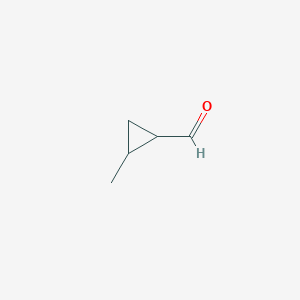
2-Methylcyclopropane-1-carbaldehyde
Vue d'ensemble
Description
2-Methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O . It is a derivative of cyclopropane, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound is also known as 1-methylcyclopropane-1-carbaldehyde .
Synthesis Analysis
One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Molecular Structure Analysis
The molecular weight of this compound is 84.12 . The InChI code for the compound is InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3 . The compound appears as a liquid .Chemical Reactions Analysis
Carbenes, such as methylene, will react with an alkene, breaking the double bond and resulting in a cyclopropane . The highly reactive nature of carbenes leads to very fast reactions in which the rate-determining step is generally carbene formation .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for the compound is -10 °C .Applications De Recherche Scientifique
Photoreduction in Organic Chemistry
Photoreduction of cycloalkanecarbaldehydes, including 2-methylcyclopropane-1-carbaldehyde, has been studied for its chemical processes and product formation. The research by Funke and Cerfontain (1976) delved into the photochemistry of cyclopropanecarbaldehyde and cyclobutanecarbaldehyde, revealing complex reactions and product formations under specific conditions, such as irradiation and solvent interactions (Funke & Cerfontain, 1976).
Synthesis and Reaction Studies
The work by Kumar et al. (2018) explored the use of cyclopropane carbaldehydes in TiX4-mediated Prins-type cyclization, demonstrating the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans. This research highlights the versatility of these compounds in synthesizing complex molecular structures (Kumar, Dey, & Banerjee, 2018).
Ring Expansion Research
Yamaguchi et al. (1997) investigated the ring expansion of 2-isopropenylcyclopropane-1-carbonyl compounds, providing insights into the stereochemistry involved in the formation of oxepin derivatives. This research is significant for understanding the transformations of cyclopropane-based compounds in organic synthesis (Yamaguchi et al., 1997).
Cycloaddition Reactions
Shi and Xu (2003) demonstrated that methylenecyclopropanes react with activated aldehydes or ketones in the presence of Lewis acids, yielding products with a tetrahydrofuran skeleton. This finding underscores the potential of cyclopropane derivatives in synthesizing complex organic compounds (Shi & Xu, 2003).
Enzymatic Synthesis Applications
Lugano et al. (1992) conducted an enantioselective chemoenzymatic synthesis using 2-methylcyclopropane dicarboxylic acid dimethyl ester, leading to the production of 1-amino 2-methyl cyclopropane carboxylic acids. This study illustrates the application of cyclopropane derivatives in enzyme-catalyzed reactions, contributing to the field of stereocontrolled synthesis (Lugano, Monteiro, Fliche, Braun, & Goffic, 1992).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der waals forces, or electrostatic interactions .
Action Environment
The action, efficacy, and stability of 2-Methylcyclopropane-1-carbaldehyde could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylcyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHIAJUNPNXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-01-8 | |
| Record name | 2-methylcyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)


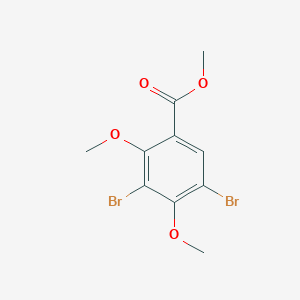
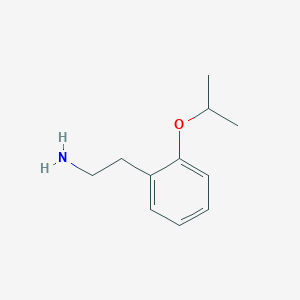
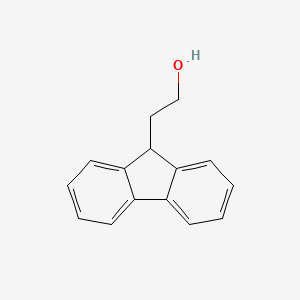
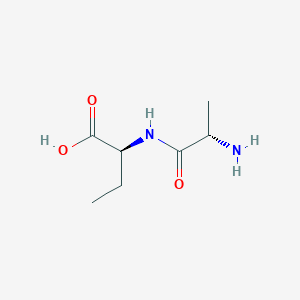
![6-Methylimidazo[1,2-A]pyrimidine](/img/structure/B3264684.png)

![[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid](/img/structure/B3264707.png)
![Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester](/img/structure/B3264713.png)
![Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester](/img/structure/B3264727.png)
